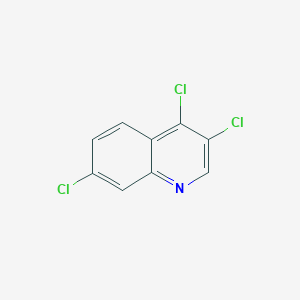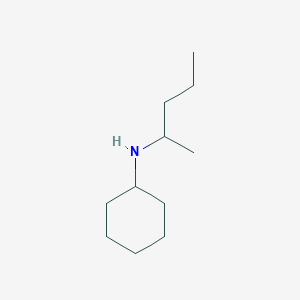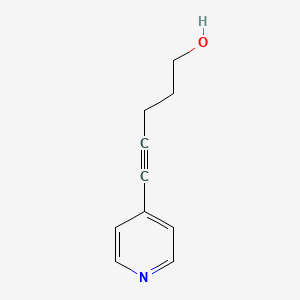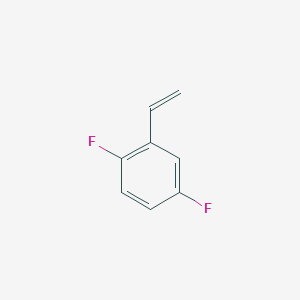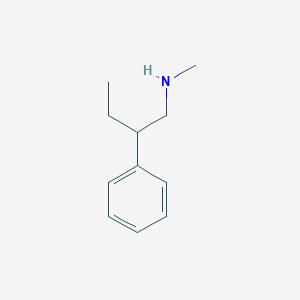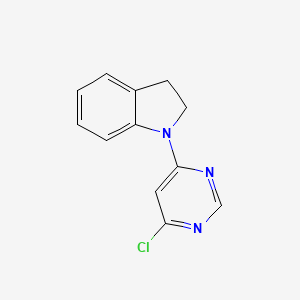
1-(6-Chloro-4-pyrimidinyl)indoline
説明
“1-(6-Chloro-4-pyrimidinyl)indoline” is a chemical compound with the molecular formula C12H10ClN3 . It is listed under the CAS Number 293292-33-8 .
Molecular Structure Analysis
The molecular structure of “1-(6-Chloro-4-pyrimidinyl)indoline” consists of 12 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, and 3 nitrogen atoms . The average mass of the molecule is 231.681 Da .
科学的研究の応用
Antiviral Applications
“1-(6-Chloro-4-pyrimidinyl)indoline” derivatives have shown promise in antiviral research. Compounds with the indole nucleus, such as this one, have been synthesized and tested for their efficacy against a range of viruses. For instance, certain indole derivatives have demonstrated inhibitory activity against influenza A and Coxsackie B4 virus . The structural flexibility of indole allows for the creation of numerous derivatives, which can be optimized for antiviral properties.
Anticancer Research
Indole compounds, including “1-(6-Chloro-4-pyrimidinyl)indoline”, are being explored for their potential in anticancer therapy. Their ability to interfere with cell proliferation makes them suitable candidates for the development of new anticancer drugs. Research has focused on synthesizing indole derivatives that can target various cancer cell lines, offering a pathway to more effective treatments .
Anti-Inflammatory Properties
The indole nucleus is a common feature in many anti-inflammatory agents. Derivatives of “1-(6-Chloro-4-pyrimidinyl)indoline” may hold the key to new anti-inflammatory medications. By modulating inflammatory pathways, these compounds could lead to treatments for chronic inflammatory diseases .
Antioxidant Potential
Indole derivatives are known for their antioxidant activity, which is crucial in combating oxidative stress-related diseases. “1-(6-Chloro-4-pyrimidinyl)indoline” could be used to synthesize compounds with significant antioxidant properties, potentially leading to the development of neuroprotective or cardioprotective drugs .
Antimicrobial Efficacy
The antimicrobial properties of indole derivatives make them valuable in the fight against resistant strains of bacteria and fungi. “1-(6-Chloro-4-pyrimidinyl)indoline” may serve as a backbone for creating new antimicrobial agents that can be used to treat various infectious diseases .
Antidiabetic Activity
Research into indole derivatives has also extended into the field of diabetes management. Compounds based on “1-(6-Chloro-4-pyrimidinyl)indoline” may exhibit antidiabetic activity, offering a potential avenue for the treatment of diabetes through the modulation of insulin release or glucose metabolism .
Antimalarial Applications
The fight against malaria has led to the exploration of indole derivatives as antimalarial agents. “1-(6-Chloro-4-pyrimidinyl)indoline” could be instrumental in creating new drugs that are effective against Plasmodium species, the parasites responsible for malaria .
Neuropharmacological Research
Indoles are significant in neuropharmacology due to their presence in compounds that affect the central nervous system. Derivatives of “1-(6-Chloro-4-pyrimidinyl)indoline” might be used to develop drugs that can treat neurological disorders such as depression, anxiety, or Parkinson’s disease .
Safety and Hazards
将来の方向性
Indoline compounds, including “1-(6-Chloro-4-pyrimidinyl)indoline”, hold promise in various fields, particularly in drug discovery. They are found in a large number of natural products and have been formally studied in recent years. With ongoing research, indoline derivatives are expected to play a greater role in the medical field .
特性
IUPAC Name |
1-(6-chloropyrimidin-4-yl)-2,3-dihydroindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3/c13-11-7-12(15-8-14-11)16-6-5-9-3-1-2-4-10(9)16/h1-4,7-8H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSEMHHFXNIKRQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=CC(=NC=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Chloro-4-pyrimidinyl)indoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



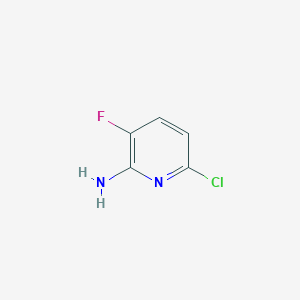
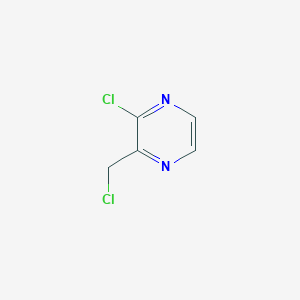
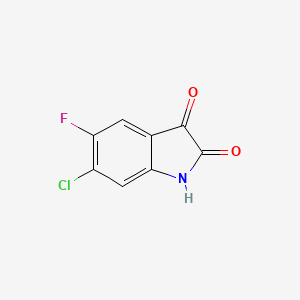
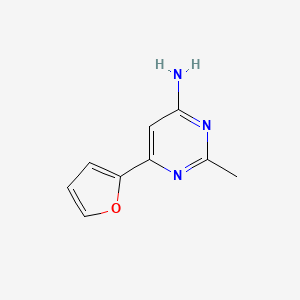
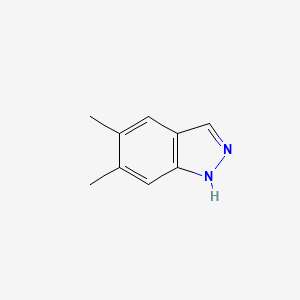

![1-methyl-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1370290.png)


